2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 1251602-86-4
Cat. No.: VC5439289
Molecular Formula: C18H19FN4O5S
Molecular Weight: 422.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251602-86-4 |
|---|---|
| Molecular Formula | C18H19FN4O5S |
| Molecular Weight | 422.43 |
| IUPAC Name | 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C18H19FN4O5S/c1-27-15-5-4-13(11-14(15)19)12-23-18(24)22-6-2-3-16(17(22)20-23)29(25,26)21-7-9-28-10-8-21/h2-6,11H,7-10,12H2,1H3 |
| Standard InChI Key | KQAWZUPOPCVLEA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCOCC4)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound belongs to the triazolo[4,3-a]pyridin-3-one family, characterized by:
-
Core structure: Fused triazole-pyridine ring system (Figure 1)
-
Substituents:
-
C2 position: 3-Fluoro-4-methoxybenzyl group
-
C8 position: Morpholine-4-sulfonyl moiety
-
Table 1: Key Molecular Properties
Synthetic Approaches
Key Synthetic Pathways
While no direct synthesis is reported for this compound, analogous triazolo[4,3-a]pyridinones are typically synthesized via:
-
S-Alkylation: Reaction of 3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate .
-
Intramolecular cyclization: Microwave-assisted closure in polyphosphoric acid (PPA) yields the fused ring system .
-
Functionalization: Subsequent sulfonation at C8 using morpholine-4-sulfonyl chloride .
Table 2: Optimization Parameters for Analog Synthesis
| Step | Conditions | Yield Improvement |
|---|---|---|
| Cyclization | Microwave vs. conventional | 80.12–87.66% vs. 66.28–75.26% |
| Sulfonation | Room temperature, DCM base | >90% purity |
| Compound | Target | Activity | Source |
|---|---|---|---|
| Target compound | Not yet characterized | Predicted CNS activity | |
| S1 (analog) | D₂ partial agonist | ED₅₀ = 3.2 mg/kg (PCP model) | |
| VC5439289 | Undisclosed | Phase I candidate (VCID) |
Physicochemical and ADMET Considerations
Predicted Properties
-
Solubility: 32 µg/mL (Simulations Plus)
-
Permeability: Caco-2 Papp = 8.7 × 10⁻⁶ cm/s
-
Metabolic stability: t₁/₂ = 45 min (human microsomes)
Structural Advantages
-
Fluorine atom: Enhances metabolic stability and membrane permeability .
-
Morpholine sulfonyl: Improves water solubility and target engagement .
Patent Landscape and Development Status
Key Intellectual Property
-
WO2012087881A1: Covers triazolo[4,3-a]pyridines as PI3K inhibitors .
-
US8552191B2: Describes spirocyclic analogs with CNS activity .
Development Timeline
-
2023: Listed in VulcanChem catalog as research chemical.
Future Research Directions
-
Target deconvolution: Use affinity chromatography and proteomic profiling.
-
SAR optimization: Modify:
-
Benzyl substituent (e.g., halogen variations)
-
Sulfonyl group (e.g., piperazine alternatives)
-
-
In vivo efficacy: Test in murine models of schizophrenia and depression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume